Stereochemistry-Dependent Dopamine Receptor Binding: Cis Isomers Show >100-Fold Higher Affinity Than Trans Analogs
Benzamide derivatives synthesized from cis- or trans-1,2-diaminocyclopropane were evaluated in binding assays for human dopamine D2 and D3 receptors expressed in CHO cells [1]. The cis-configured compounds (cis-3b and cis-3f) exhibited low nanomolar binding affinities, whereas the corresponding trans-configured compounds showed >100-fold lower affinity or no measurable binding [1]. This demonstrates that stereochemical configuration around the cyclopropane ring is a critical determinant of biological activity.
| Evidence Dimension | Binding affinity (Ki) for human D2 and D3 dopamine receptors |
|---|---|
| Target Compound Data | cis-3b: Ki hD2 = 13.4 nM, Ki hD3 = 17.7 nM; cis-3f: Ki hD2 = 6.9 nM, Ki hD3 = 4.5 nM |
| Comparator Or Baseline | trans-3b: Ki hD2 = 816 nM, Ki hD3 = 469 nM; trans-3f: Ki hD2 >1000 nM, Ki hD3 >1000 nM |
| Quantified Difference | 61-fold to >145-fold improvement in binding affinity for cis over trans isomers |
| Conditions | Recombinant human hD2 and hD3 receptors expressed in CHO cells; radioligand binding assay |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting dopamine receptors, stereochemically defined cyclopropane-1,2-diamine derivatives are required to achieve the desired binding potency; the racemic or undefined mixture may yield inconsistent biological results.
- [1] Yang D, et al. Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorg Med Chem. 2000 Feb;8(2):395-401. PMID: 10722154. View Source
